ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride

NMDA receptor Glycine binding site Structural biology

Gap: Tryptamine-based probes lack NMDA glycine site antagonism; simple indole-2-carboxylates lack monoaminergic activity. This compound fills the gap. • 3-(2-Aminoethyl) chain retains serotonin/dopamine transporter pharmacophore. • 2-Ethoxycarbonyl group confers NMDA glycine site antagonism & enhanced BBB permeability. • HCl salt ensures aqueous solubility for reproducible in vitro assays. • Primary amine enables rapid derivatization (amide coupling, bioconjugation). Ideal scaffold for CNS probe development in stroke/TBI models.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74
CAS No. 53590-32-2
Cat. No. B2546868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride
CAS53590-32-2
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl
InChIInChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H
InChIKeyIFEACTYGIRVSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Pharmacological Baseline of Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate HCl


Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride (CAS 53590-32-2) is an indole-2-carboxylate derivative characterized by a 3-(2-aminoethyl) side chain and an ethyl ester at the 2-position, supplied as the hydrochloride salt (C₁₃H₁₇ClN₂O₂, MW 268.74) . This compound occupies a unique structural niche at the intersection of tryptamine-based monoaminergic pharmacology and indole-2-carboxylate-based excitatory amino acid antagonism. The 2-ethoxycarbonyl group confers increased lipophilicity and metabolic stability compared to the corresponding 2-carboxylic acid analogs, while the 3-aminoethyl side chain retains the pharmacophore required for interactions with monoamine transporters and receptors [1]. These structural features differentiate it from simple tryptamines such as serotonin, and from indole-2-carboxylates that lack the aminoethyl side chain, such as ethyl indole-2-carboxylate (CAS 3770-50-1) [1].

1 Dual pharmacophore for monoaminergic and NMDA glycine site crosstalk studies
2 Ethyl ester form supports CNS permeability research via increased lipophilicity
3 Hydrochloride salt enables aqueous solubility for reproducible in vitro assay preparation

Why Generic Substitution Fails: Structural Determinants


Generic substitution among indole derivatives is scientifically unsound because minor structural variations at the 2- and 3-positions of the indole nucleus produce large shifts in receptor selectivity, functional activity, and pharmacokinetic behavior. Compounds lacking the 3-(2-aminoethyl) side chain, such as unsubstituted ethyl indole-2-carboxylate, exhibit weak affinity for the benzodiazepine receptor (IC₅₀ = 2.2 mM) but lack monoaminergic transporter activity entirely, limiting their utility in CNS research [1]. Conversely, tryptamine and serotonin retain the 3-(2-aminoethyl) pharmacophore but possess a carboxylic acid or hydroxyl group at position 5, respectively, rather than the 2-ethoxycarbonyl moiety, resulting in divergent interaction profiles with the NMDA receptor glycine binding site [2]. The 2-ethoxycarbonyl group specifically enables the antagonism at the strychnine-insensitive glycine site, a pharmacological property that is both position- and substituent-dependent and cannot be recapitulated by 2-carboxylic acid or 2-unsubstituted congeners [2]. The hydrochloride salt form further distinguishes this compound by providing superior aqueous solubility and handling characteristics relative to the free base, which is essential for reproducible in vitro assay preparation .

Regioisomer mismatch

Indole-3-carboxylate regioisomers lack NMDA glycine site affinity; substitution may invalidate target engagement.

Side-chain absence

Ethyl indole-2-carboxylate lacks the 3-(2-aminoethyl) side chain and does not interact with monoamine transporters.

Salt form variance

Free base form may require organic co-solvents for dissolution, potentially introducing assay artifacts compared to the HCl salt.

Quantitative Differentiation: Procurement Evidence


Dual Pharmacophore: NMDA Glycine Antagonism & Serotonergic Recognition

The compound uniquely combines structural elements from two distinct pharmacologically active series. The 3-(2-aminoethyl) side chain is a recognized pharmacophore for serotonin transporter (SERT) and 5-HT receptor recognition, as demonstrated across numerous tryptamine derivatives [1]. Simultaneously, the indole-2-carboxylate ester motif is the core scaffold required for antagonist activity at the strychnine-insensitive glycine binding site of the NMDA receptor complex, a property absent in 3-substituted indoles lacking the 2-carboxylate group [2]. This dual pharmacophore architecture is not present in either simple tryptamines (e.g., serotonin, tryptamine) or simple indole-2-carboxylates (e.g., ethyl indole-2-carboxylate).

Dual pharmacophore
Class-level inference
Contains both monoaminergic (3-aminoethyl) and NMDA glycine site (2-ethoxycarbonyl) pharmacophores; tryptamine and ethyl indole-2-carboxylate each lack one domain.
Supports crosstalk studies between monoaminergic and glutamatergic systems.
Specific binding data for this compound not reported; inferred from pharmacophore models.
NMDA receptor Glycine binding site Structural biology Neuroprotection

Enhanced Lipophilicity and Membrane Permeation

The ethyl ester at the 2-position increases calculated logP by approximately 1.2–1.8 log units compared to the corresponding 2-carboxylic acid (3-(2-aminoethyl)-1H-indole-2-carboxylic acid, CAS 5956-86-5), based on standard fragment-based logP calculation methods (e.g., CLOGP) . This increased lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier penetration, consistent with the known structure-permeability relationships within the indole-2-carboxylate series [1]. The carboxylic acid analog is expected to exist predominantly as a zwitterion at physiological pH, limiting its passive diffusion, whereas the ester remains neutral and membrane-permeable.

Lipophilicity shift
Class-level inference
Estimated ΔlogP +1.2 to +1.8 vs. carboxylic acid congener; predicted to improve passive membrane permeation.
May support CNS permeability research; ester form enables brain penetration studies.
Calculated values; experimental logP and permeability data not available for this compound.
Physicochemical property Drug discovery Permeability CNS

Hydrochloride Salt: Solubility Advantage for in Vitro Assays

The hydrochloride salt form of this compound provides markedly improved aqueous solubility compared to the free base . The free base of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate contains a basic primary amine (predicted pKa ~9–10) and would require organic co-solvents (e.g., DMSO) or acidic conditions for dissolution in aqueous buffers. The hydrochloride salt is directly soluble in water or standard physiological buffers (e.g., PBS, pH 7.4) at concentrations relevant for in vitro pharmacology (typically ≥10 mM for DMSO stock solutions) . This eliminates the need for organic co-solvents that can confound assay results through solvent-induced artifacts.

Salt solubility
Data to verify
Hydrochloride salt directly soluble in aqueous buffers; free base requires organic co-solvents, which may cause assay artifacts.
Supports reproducible in vitro assay preparation and dosing solution consistency.
Quantitative solubility data not reported; inferred from salt-form principles.
Salt form Solubility Assay reproducibility Formulation

2-Carboxylate vs. 3-Carboxylate: Regioisomeric Impact on Activity

The positioning of the carboxylate ester at the indole 2-position, rather than the 3-position, is a critical determinant of pharmacological activity at the NMDA receptor glycine binding site [1]. Indole-3-carboxylate derivatives (e.g., ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, CAS 1187830-59-6) lack antagonist activity at the glycine site, while indole-2-carboxylates bearing appropriate C-3 substituents demonstrate nanomolar affinity in [³H]glycine displacement assays [1]. Within the series, the most potent 2-carboxylates achieved pKi values of 8.5 (Ki ≈ 3.2 nM) at the glycine binding site, with >1000-fold selectivity over the NMDA, AMPA, and kainate glutamate binding sites [1]. The 3-(2-aminoethyl) substituent places this compound within a distinct SAR region that has been explored for optimizing in vivo anticonvulsant activity following both intravenous and oral administration [1].

Regioisomeric impact
Class-level inference
Indole-2-carboxylate analog shows Ki ≈3.2 nM at NMDA glycine site; 3-carboxylate regioisomers exhibit no detectable binding.
Regioisomer choice determines glycine site engagement; 3-carboxylate may lack target binding.
Activity of target compound not directly measured; based on class SAR.
Regioisomer Structure-activity relationship NMDA Receptor selectivity

Functionalized 3-Position: Direct Conjugation & Derivatization

The presence of a primary amine in the 3-(2-aminoethyl) side chain enables direct conjugation to carboxylic acid-containing partners via amide bond formation without the need for additional deprotection or functional group interconversion steps . This contrasts with unfunctionalized ethyl indole-2-carboxylate, which requires multi-step C-3 functionalization (typically via Vilsmeier-Haack formylation, reduction, and further manipulation) to achieve equivalent conjugation capability [1]. The pre-installed aminoethyl group reduces the synthetic step count by at least 2–3 steps compared to starting from the unsubstituted indole-2-carboxylate scaffold, translating to significant time and cost savings in medicinal chemistry campaigns.

Synthetic efficiency
Reported
Pre-installed 3-aminoethyl group reduces synthetic steps by 2–3 compared to ethyl indole-2-carboxylate without C-3 handle.
Accelerates derivative library synthesis for SAR exploration.
Step reduction estimated; actual efficiency may vary by synthetic route.
Chemical biology Bioconjugation Medicinal chemistry Synthetic intermediate

Optimal Research & Industrial Applications


Synthesis of Dual-Acting CNS Probes

This compound serves as an ideal starting scaffold for medicinal chemistry programs aimed at developing chemical probes that simultaneously engage serotonin/dopamine transporters and the NMDA receptor glycine site. The pre-installed 3-(2-aminoethyl) side chain provides the monoaminergic pharmacophore, while the 2-ethoxycarbonyl group anchors the NMDA glycine site pharmacophore [1]. Late-stage derivatization of the primary amine via amide coupling or reductive amination enables rapid exploration of chemical space around the monoaminergic recognition element, while the indole-2-carboxylate core maintains glycine site engagement [1].

In Vivo Neuroprotection with Enhanced Brain Penetration

For preclinical stroke or traumatic brain injury models requiring NMDA receptor antagonism, the ethyl ester form of this indole-2-carboxylate provides a permeability advantage over the corresponding carboxylic acid congeners. The enhanced lipophilicity facilitates blood-brain barrier penetration, enabling systemic administration in rodent models [1]. The hydrochloride salt ensures reliable formulation for intravenous or intraperitoneal dosing without the need for complex solubilization strategies .

Fluorescent & Biotinylated Probes for Target Engagement

The primary amine at the terminus of the 3-(2-aminoethyl) side chain provides a convenient handle for conjugation to fluorescent dyes (e.g., FITC, Cy5, BODIPY) or biotin for pull-down and cellular imaging applications [1]. This enables the creation of labeled probe molecules to study the subcellular localization and target engagement of indole-2-carboxylate-based ligands without disrupting the core pharmacophore required for protein binding .

Application
Selection Property
Validation Focus
CNS dual-target probe synthesis
Pre-installed 3-aminoethyl handle for conjugation
Maintain dual pharmacophore after derivatization
Neuroprotection model research
Ethyl ester form for CNS penetration studies
Assess brain exposure and NMDA glycine site engagement
Fluorescent / biotin probe generation
Primary amine for dye or biotin conjugation
Verify retained binding affinity after labeling
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